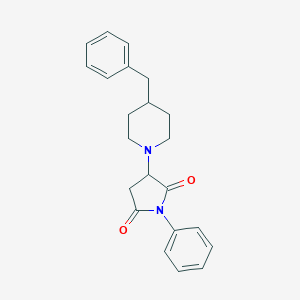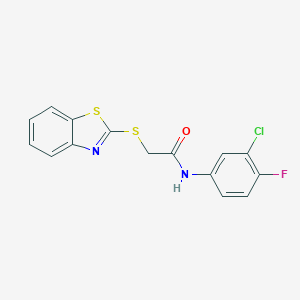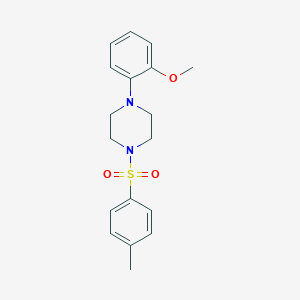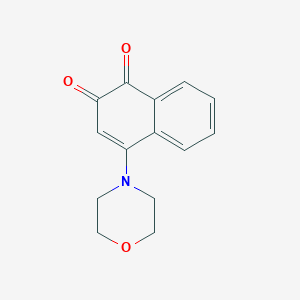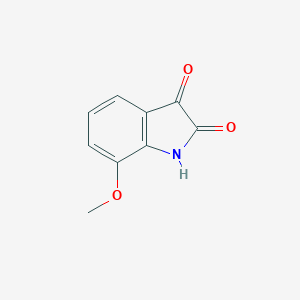
7-Methoxyindoline-2,3-dione
描述
7-Methoxyindoline-2,3-dione is an organic compound with the molecular formula C9H7NO3. It is a derivative of indoline, characterized by the presence of a methoxy group at the 7th position and a dione functional group at the 2nd and 3rd positions. This compound is notable for its applications in various fields, including medicinal chemistry and organic synthesis.
作用机制
Target of Action
The primary target of 7-Methoxyindoline-2,3-dione is the EP3 receptor . This receptor plays a variety of biological roles, including involvement in digestion, the nervous system, renal reabsorption, uterine contraction activity, and the inhibition of gastric acid secretion .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its interaction with the EP3 receptor. Given the receptor’s involvement in a variety of biological processes, the compound could potentially affect pathways related to digestion, nervous system function, renal reabsorption, uterine contraction, and gastric acid secretion .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its interaction with the EP3 receptor. By interacting with this receptor, the compound could potentially influence a variety of biological processes, including digestion, nervous system function, renal reabsorption, uterine contraction, and gastric acid secretion .
生化分析
Biochemical Properties
7-Methoxyindoline-2,3-dione plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of EP3 receptor agonists. The EP3 receptor is involved in various biological functions, including digestion, nervous system regulation, renal reabsorption, and uterine contraction activity
Cellular Effects
The effects of this compound on various cell types and cellular processes are not extensively studied. Its role as an intermediate in the synthesis of EP3 receptor agonists suggests that it may influence cell signaling pathways, gene expression, and cellular metabolism through its interaction with the EP3 receptor . This receptor is known to modulate activities such as gastric acid secretion inhibition and uterine contraction, indicating potential cellular effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound over time are crucial factors to consider. The compound is stable when sealed in a dry environment at room temperature . Long-term effects on cellular function have not been extensively studied, but its role as an intermediate in EP3 receptor agonist synthesis suggests potential long-term impacts on cellular processes regulated by this receptor.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyindoline-2,3-dione typically involves the following steps:
Starting Material: The synthesis begins with 4-hydroxybenzaldehyde.
Methoxylation: 4-hydroxybenzaldehyde is treated with methyl iodide in the presence of potassium carbonate and dimethyl sulfoxide at 60°C to yield 4-methoxybenzaldehyde.
Formation of Azide: 4-methoxybenzaldehyde is then reacted with methyl azidoacetate in methanol, followed by the addition of sodium methoxide at -8°C to form the azide intermediate.
Cyclization: The azide intermediate is cyclized by heating in xylene to produce 6-methoxyindole-2-carboxylate.
Hydrolysis: The ester group is hydrolyzed using sodium hydroxide in methanol to yield 6-methoxyindole-2-carboxylic acid.
Oxidation: Finally, the carboxylic acid is oxidized to this compound using N,N-dichlorocarbamate in acetic acid.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions: 7-Methoxyindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form indoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts.
Major Products:
Oxidation: Quinones.
Reduction: Indoline derivatives.
Substitution: Various substituted indoline derivatives depending on the reagents used.
科学研究应用
7-Methoxyindoline-2,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
相似化合物的比较
7-Methylindoline-2,3-dione: Similar structure but with a methyl group instead of a methoxy group.
6-Methoxyindoline-2,3-dione: Similar structure but with the methoxy group at the 6th position.
Indoline-2,3-dione: Lacks the methoxy group.
Uniqueness: 7-Methoxyindoline-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 7th position enhances its reactivity and potential therapeutic applications .
属性
IUPAC Name |
7-methoxy-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-13-6-4-2-3-5-7(6)10-9(12)8(5)11/h2-4H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URXIUXOJSICGOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399177 | |
| Record name | 7-methoxyindoline-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84575-27-9 | |
| Record name | 7-methoxyindoline-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methoxy-2,3-dihydro-1H-indole-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-naphthalen-1-yl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B187887.png)
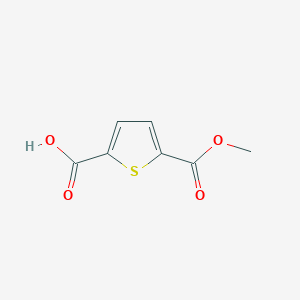
![2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B187891.png)

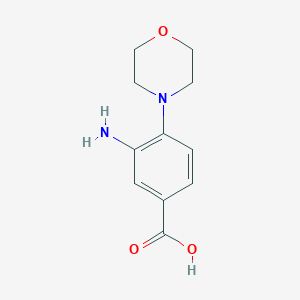
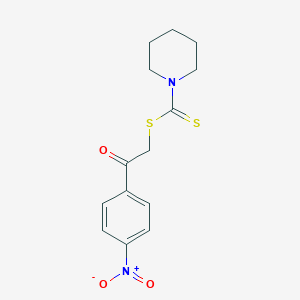
![Methyl 5-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B187899.png)
![3-[2-(4-bromoanilino)-1,3-thiazol-4-yl]-6-methoxy-2H-chromen-2-one](/img/structure/B187900.png)
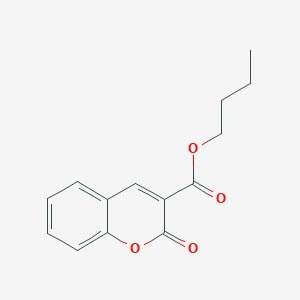
![2H-benzo[e][1,2]thiazin-4(3H)-one 1,1-dioxide](/img/structure/B187904.png)
